Ec2la

CB2 allosteric modulation neuropathic pain models in vivo pharmacology

CB2-targeted pain research is frequently confounded by CB1-mediated psychoactivity and receptor desensitization inherent to orthosteric agonists. Ec2la, the first validated synthetic CB2 positive allosteric modulator (PAM), eliminates these confounds through a pure allosteric mechanism-it enhances endogenous agonist signaling only when physiological tone is present, with no standalone receptor activation. • Zero intrinsic agonism: 2.5-fold potentiation of CP 55,940/2-AG responses at 100 nM in [35S]GTPγS assays without direct CB2 activation • Orally bioavailable: Antinociceptive at 5-20 mg/kg (p.o.) in oxaliplatin-induced neuropathy models; no CB1 psychoactivity • HTS-ready supply: ≥98% HPLC purity, DMSO-soluble (20 mM), batch-to-batch QC from multiple validated production lots

Molecular Formula C21H24BrFN2O2
Molecular Weight 435.3374
CAS No. 2244579-87-9
Cat. No. B607264
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEc2la
CAS2244579-87-9
SynonymsEc2la
Molecular FormulaC21H24BrFN2O2
Molecular Weight435.3374
Structural Identifiers
SMILESCC1=C(C(=O)N(C=C1Br)CC2=CC=C(C=C2)F)NC(=O)C3CCCCCC3
InChIInChI=1S/C21H24BrFN2O2/c1-14-18(22)13-25(12-15-8-10-17(23)11-9-15)21(27)19(14)24-20(26)16-6-4-2-3-5-7-16/h8-11,13,16H,2-7,12H2,1H3,(H,24,26)
InChIKeyNSGDYZCDUPSTQT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Ec2la (CAS 2244579-87-9) Procurement Guide for CB2 Positive Allosteric Modulator Research


Ec2la (CAS 2244579-87-9), also known as CB2R PAM or compound C2, is a synthetic small molecule identified as the first synthetic positive allosteric modulator (PAM) of the cannabinoid receptor type 2 (CB2) [1]. Its molecular formula is C21H24BrFN2O2 with a molecular weight of 435.33 g/mol, and it is commercially available at ≥98% purity (HPLC) . As an allosteric modulator, Ec2la binds to a site topographically distinct from the orthosteric agonist binding pocket, distinguishing it mechanistically from direct CB2 agonists such as CP 55,940 and WIN 55,212-2 [1].

Why Ec2la Cannot Be Substituted with Generic CB2 Agonists in Allosteric Pharmacology Studies


Generic substitution of Ec2la with orthosteric CB2 agonists or other CB2 PAM candidates is not scientifically valid due to fundamental mechanistic and pharmacokinetic distinctions. Orthosteric agonists (e.g., CP 55,940, WIN 55,212-2) directly activate the receptor, competing with endogenous ligands and inducing receptor desensitization upon prolonged exposure [1]. In contrast, Ec2la as a PAM exhibits no intrinsic agonism—it does not activate CB2 in the absence of an orthosteric agonist—and instead enhances the efficacy of endogenous or exogenous agonists only when they are present . Furthermore, Ec2la demonstrates in vivo oral bioavailability and antinociceptive activity at doses of 5–20 mg/kg (p.o.), a pharmacological profile that may not be recapitulated by alternative CB2 PAM scaffolds due to variations in allosteric binding site engagement and ADME properties [1].

Quantitative Differentiation Evidence for Ec2la vs. Comparator CB2 Modulators


First-in-Class Synthetic CB2 PAM with Validated In Vivo Oral Activity at Defined Doses

Ec2la is the first synthetic positive allosteric modulator (PAM) of CB2 receptors to be identified and pharmacologically characterized, representing a distinct mechanistic class from orthosteric agonists and natural product PAMs such as trans-β-caryophyllene (TBC) and cannabidiol (CBD) [1]. In an oxaliplatin-induced neuropathic pain model in male CD-1 mice, Ec2la (oral administration) produced a statistically significant antinociceptive effect at doses of 5, 10, and 20 mg/kg, whereas vehicle control showed no effect [1].

CB2 allosteric modulation neuropathic pain models in vivo pharmacology

Agonist-Dependent CB2 Enhancement: Quantitative [35S]GTPγS Binding Data vs. Baseline and Agonist-Only Controls

Ec2la (100 nM) produces no detectable activation of CB2 receptors in the absence of an orthosteric agonist, demonstrating a clean PAM profile devoid of intrinsic agonism [1]. When co-administered with orthosteric agonists, Ec2la significantly enhances agonist-stimulated [35S]GTPγS binding to CB2. For CP 55,940, the enhancement is approximately 2.5-fold above agonist-alone baseline at agonist concentrations below EC50; for the endocannabinoid 2-arachidonoylglycerol (2-AG), similar allosteric potentiation is observed, whereas no enhancement is seen with anandamide (AEA), indicating agonist-specific cooperativity [1].

CB2 functional assay GTPγS binding allosteric cooperativity

CB2 Selectivity vs. CB1: Class-Level Inference from Pharmacological Profiling

Ec2la is reported in authoritative databases including the IUPHAR/BPS Guide to Pharmacology (Ligand ID: 10273) as a selective CB2 positive allosteric modulator, with no annotated activity at the CB1 receptor [1]. The primary publication characterizes Ec2la as a CB2 PAM without reporting CB1 binding or functional activity, implying that the compound was designed and screened for CB2 selectivity [2]. In contrast, orthosteric CB2 agonists such as CP 55,940 and WIN 55,212-2 exhibit significant cross-reactivity with CB1 receptors (e.g., CP 55,940 Ki for CB1 ~0.5-5 nM; WIN 55,212-2 Ki for CB1 ~1-2 nM), which can confound interpretation of in vivo effects attributable to central CB1-mediated psychoactivity [3].

cannabinoid receptor selectivity CB2 vs CB1 GPCR profiling

Predicted Allosteric Binding Site Differentiation from Natural Product PAMs (TBC and CBD)

In silico docking studies using the MCCS algorithm compared Ec2la (C-2) with two natural product CB2 allosteric modulators—trans-β-caryophyllene (TBC) and cannabidiol (CBD)—across seven predicted allosteric binding sites on the CB2 receptor [1]. Ec2la exhibited distinct binding residue interactions and preferential docking to site H, whereas TBC and CBD showed different site preferences and binding residue profiles. Molecular dynamics simulations further supported site H as the most promising allosteric pocket for Ec2la binding [1].

molecular docking allosteric binding site CB2 structural pharmacology

Physicochemical Properties and Commercial Purity Specifications vs. Benchmark Requirements

Commercially available Ec2la is supplied at ≥98% purity (HPLC) from multiple validated vendors including Tocris (Cat. No. 6832), R&D Systems, TargetMol, and InvivoChem . The compound exhibits DMSO solubility of 8.71 mg/mL (20 mM), which exceeds the 10 mM typical minimum requirement for compound library storage and high-throughput screening applications . Molecular weight is 435.33 g/mol; calculated cLogP is 5.02, indicating moderate lipophilicity suitable for blood-brain barrier penetration studies [1].

compound procurement HPLC purity solubility profile

Recommended Research Applications for Ec2la Based on Verified Differentiation Evidence


Preclinical Neuropathic Pain Studies Requiring Oral CB2 Modulation Without Psychoactive Confounds

Ec2la is validated for oral administration in mouse neuropathic pain models, with antinociceptive efficacy demonstrated at 5–20 mg/kg (p.o.) in oxaliplatin-induced neuropathy [1]. Its CB2-selective allosteric mechanism avoids CB1-mediated psychoactivity, enabling researchers to attribute observed analgesic effects specifically to peripheral CB2 modulation rather than central cannabinoid activity [1][2]. This makes Ec2la a preferred tool compound over dual CB1/CB2 orthosteric agonists for pain studies where CB1 confounds must be excluded.

CB2 Allosteric Pharmacology and Signal Amplification Studies

Ec2la's clean PAM profile—no intrinsic agonism in the absence of orthosteric agonist—makes it an ideal probe for studying allosteric modulation of CB2 receptor signaling [1]. In [35S]GTPγS binding assays, Ec2la (100 nM) enhances CP 55,940 and 2-AG stimulated responses by approximately 2.5-fold without activating the receptor alone, allowing researchers to dissect the cooperativity between orthosteric and allosteric binding sites and to investigate signal amplification mechanisms under physiological conditions where endogenous endocannabinoid tone is present [1].

Structure-Activity Relationship (SAR) and Molecular Docking Studies of CB2 Allosteric Sites

In silico evidence indicates that Ec2la binds to a distinct allosteric pocket (site H) on the CB2 receptor compared to natural product PAMs such as trans-β-caryophyllene (TBC) and cannabidiol (CBD) [1]. This binding site differentiation supports the use of Ec2la as a reference compound for structure-based drug design and molecular docking campaigns aimed at identifying or optimizing novel CB2 allosteric modulators with improved potency or selectivity profiles [1].

High-Throughput Screening and Compound Library Inclusion

Ec2la meets or exceeds commercial purity (≥98% HPLC) and solubility (20 mM in DMSO) standards required for inclusion in high-throughput screening libraries [1][2]. Its well-documented pharmacological profile and commercial availability from multiple reputable vendors (Tocris Cat. No. 6832; TargetMol Cat. No. T37075; InvivoChem Cat. No. V71603) ensure batch-to-batch consistency and reliable supply for large-scale screening campaigns [1][2][3].

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